![molecular formula C9H15F2N3 B1492291 {3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 2098114-52-2](/img/structure/B1492291.png)
{3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
描述
{3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine is a useful research compound. Its molecular formula is C9H15F2N3 and its molecular weight is 203.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. The compound might interact with its target through non-covalent interactions such as hydrogen bonding, given the presence of a difluoroethyl group, which is a lipophilic hydrogen bond donor .
Pharmacokinetics
The presence of a difluoroethyl group can impart metabolic stability, making it a stable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores .
Action Environment
Various environmental factors can influence the action, efficacy, and stability of a compound. These include temperature, pH, presence of other chemicals, and specific characteristics of the biological system in which the compound is acting .
生化分析
Biochemical Properties
{3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The compound is known to interact with nucleophiles such as thiol, amine, and alcohol groups through electrophilic 2,2-difluoroethylation . These interactions are facilitated by the hypervalent iodine reagent, which enhances the compound’s reactivity and allows it to form stable bonds with biomolecules . The nature of these interactions is primarily based on the formation of hydrogen bonds and the modulation of lipophilicity, which can influence the compound’s affinity and specificity towards its targets .
Cellular Effects
This compound has been observed to affect various cellular processes. It influences cell signaling pathways by modulating the activity of specific enzymes and proteins involved in these pathways . The compound’s impact on gene expression and cellular metabolism is also notable, as it can alter the expression levels of certain genes and affect metabolic flux . These effects are mediated through its interactions with key biomolecules within the cell, leading to changes in cellular function and behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and the subsequent modulation of their activity . The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . Additionally, it can influence gene expression by binding to regulatory elements or transcription factors, thereby altering the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s overall biochemical effects and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function . The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its biochemical activity and continue to influence cellular processes without significant loss of efficacy .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At lower doses, the compound exhibits beneficial effects on cellular function and metabolic processes . At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular homeostasis and metabolic imbalances . These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes . Additionally, it can influence metabolite levels, leading to changes in the overall metabolic profile of the cell . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical activity . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and ability to form stable complexes with biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules depending on its subcellular environment . Understanding the factors that influence its localization is crucial for elucidating its biochemical effects and potential therapeutic applications .
属性
IUPAC Name |
3-[1-(2,2-difluoroethyl)pyrazol-4-yl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N3/c1-12-4-2-3-8-5-13-14(6-8)7-9(10)11/h5-6,9,12H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQXLKQXGPFXGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CN(N=C1)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


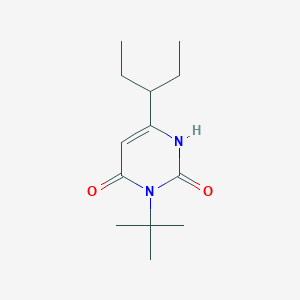
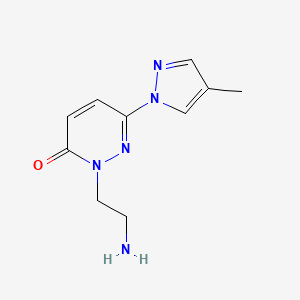
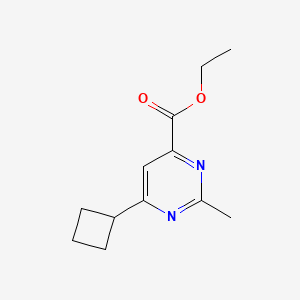
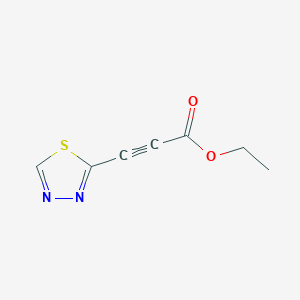
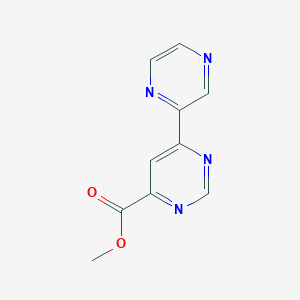
![2-Cycloheptylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1492217.png)

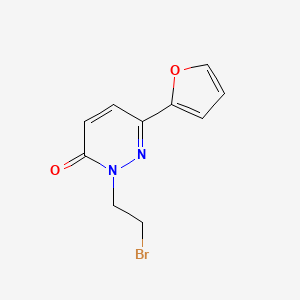
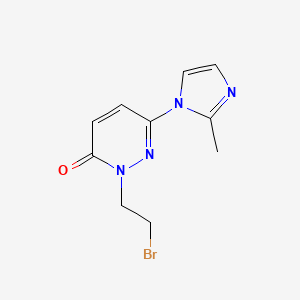
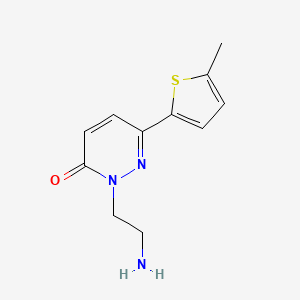
![2-[6-Oxo-3-(thiophen-3-yl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1492225.png)
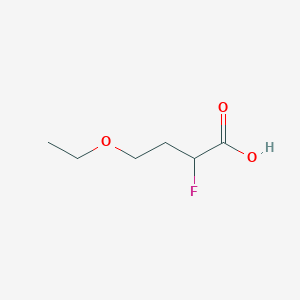
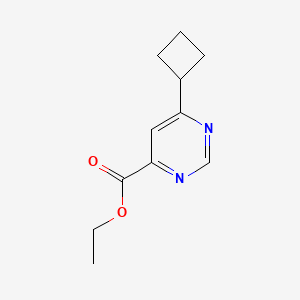
![Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492231.png)
